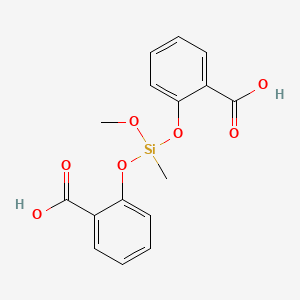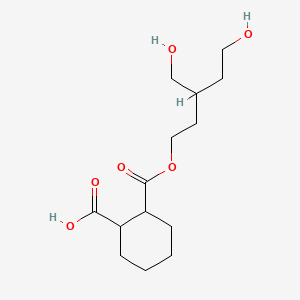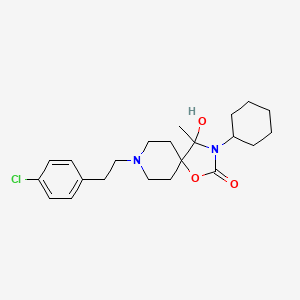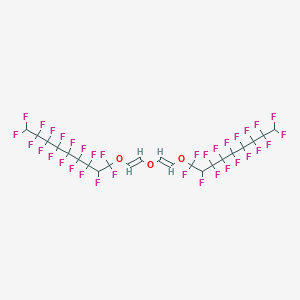
1,1'-(Oxybis(ethane-1,2-diyloxy))bis(heptadecafluorononene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Oxybis(ethane-1,2-diyloxy))bis(heptadecafluorononene) is a fluorinated ether compound with the molecular formula C22H10F34O3. This compound is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly resistant to chemical reactions and providing it with distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Oxybis(ethane-1,2-diyloxy))bis(heptadecafluorononene) typically involves the reaction of heptadecafluorononene with an appropriate diol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the ether linkage. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Oxybis(ethane-1,2-diyloxy))bis(heptadecafluorononene) involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may include multiple steps, such as purification and distillation, to isolate the final product. The use of advanced technologies, such as continuous flow reactors, can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Oxybis(ethane-1,2-diyloxy))bis(heptadecafluorononene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can introduce various functional groups into the compound.
Applications De Recherche Scientifique
1,1’-(Oxybis(ethane-1,2-diyloxy))bis(heptadecafluorononene) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1’-(Oxybis(ethane-1,2-diyloxy))bis(heptadecafluorononene) involves its interaction with molecular targets through its ether and fluorine groups. The compound’s high fluorine content provides it with unique properties, such as hydrophobicity and chemical resistance, which influence its interactions with other molecules. These interactions can affect various pathways, including enzymatic reactions and molecular binding processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethene, 1,1’-[oxybis(2,1-ethanediyloxy)]bis-: A similar ether compound with fewer fluorine atoms.
Butane, 1,1’-[oxybis(2,1-ethanediyloxy)]bis-: Another ether compound with a different alkyl chain length and structure.
Uniqueness
1,1’-(Oxybis(ethane-1,2-diyloxy))bis(heptadecafluorononene) is unique due to its high fluorine content, which imparts exceptional chemical resistance and stability. This makes it particularly valuable in applications requiring robust and inert materials.
Propriétés
Numéro CAS |
66138-93-0 |
|---|---|
Formule moléculaire |
C22H8F34O3 |
Poids moléculaire |
966.2 g/mol |
Nom IUPAC |
1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-heptadecafluoro-1-[(E)-2-[(E)-2-(1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-heptadecafluorononoxy)ethenoxy]ethenoxy]nonane |
InChI |
InChI=1S/C22H8F34O3/c23-5(9(29,30)15(41,42)19(49,50)21(53,54)17(45,46)11(33,34)7(25)26)13(37,38)58-3-1-57-2-4-59-14(39,40)6(24)10(31,32)16(43,44)20(51,52)22(55,56)18(47,48)12(35,36)8(27)28/h1-8H/b3-1+,4-2+ |
Clé InChI |
OAHLZPDNOHHVES-ZPUQHVIOSA-N |
SMILES isomérique |
C(=C/OC(F)(F)C(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)F)\O/C=C/OC(F)(F)C(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)F |
SMILES canonique |
C(=COC(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F)OC=COC(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


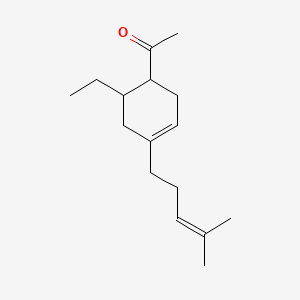
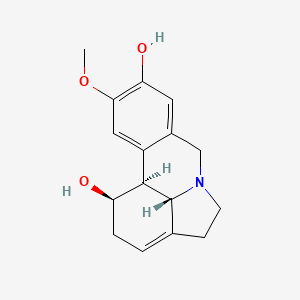
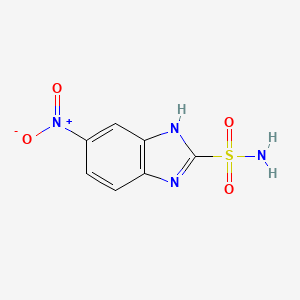
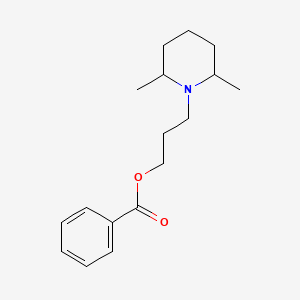
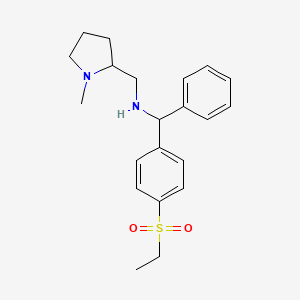
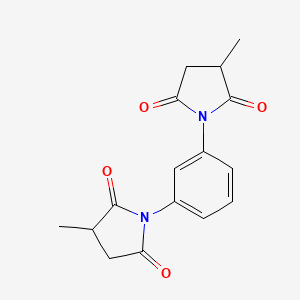
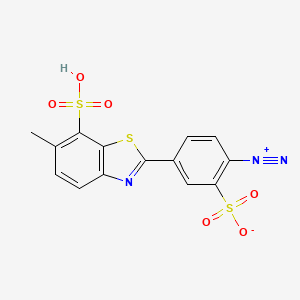

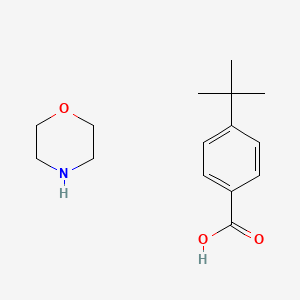
![2-[[3-Chloro-4-[(2-cyanoethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12688655.png)
